5-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Overview
Description
5-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions may target the fluorophenyl or trifluoromethyl groups, altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenation reagents, Grignard reagents, and organolithium compounds are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution can introduce a variety of functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, compounds containing the oxadiazole ring are investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry
Industrially, such compounds can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 5-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-1,2,4-oxadiazole
- 3-(4-chlorophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole
- 3-(4-methylphenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole
Uniqueness
The presence of both fluorophenyl and trifluoromethylphenyl groups in 5-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole may confer unique electronic properties, potentially enhancing its biological activity or stability compared to similar compounds.
Properties
IUPAC Name |
5-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F4N2O/c16-12-3-1-2-10(8-12)14-20-13(21-22-14)9-4-6-11(7-5-9)15(17,18)19/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSRAUJCWQWIJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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